N6-环己基腺苷

描述

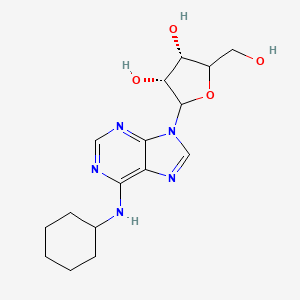

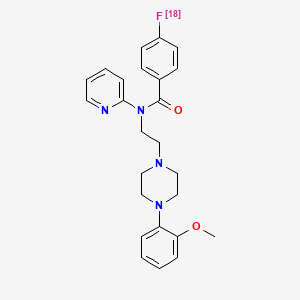

N6-Cyclohexyladenosine is an adenosine receptor agonist. It selectively binds to adenosine A1 receptors over A2 receptors . It decreases heart rate, increases coronary flow, induces sleep, and decreases locomotor activity in mice . It also prevents thermogenesis and other responses such as shivering in response to cold, and initiates hibernation in animals .

Synthesis Analysis

N6-Cyclohexyladenosine is a selective adenosine A1 receptor agonist with an EC50 of 8.2 nM . It is available for research use only . The synthesis of N6-Cyclohexyladenosine has been reported in the literature .Molecular Structure Analysis

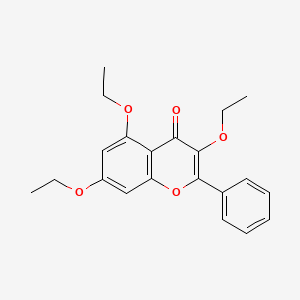

The chemical formula of N6-Cyclohexyladenosine is C16H23N5O4 . Its exact mass is 349.18 and its molecular weight is 349.390 .Chemical Reactions Analysis

N6-Cyclohexyladenosine is a selective adenosine A1 receptor agonist . It exerts anticonvulsant effects and protects against neuronal death .Physical And Chemical Properties Analysis

N6-Cyclohexyladenosine has a molecular weight of 349.38 . Its chemical formula is C16H23N5O4 .科学研究应用

RNA修饰和细胞过程中的作用N6-环己基腺苷,与N6-甲基腺苷(m6A)等修饰密切相关,对RNA生物学具有重要意义。研究已经确定了哺乳动物mRNA中的N6-羟甲基腺苷(hm6A)和N6-甲酰腺苷(f6A)等修饰,暗示氧化RNA去甲基化途径在基因表达调控中的作用。这些修饰可能影响RNA-蛋白质相互作用,并参与动态细胞过程 (Fu et al., 2013)。

RNA甲基化位点鉴定的进展技术进步已经导致了开发用于检测RNA中N6-甲基腺苷位点的计算模型。例如,iN6-Methyl(5-step)模型利用深度学习和自然语言处理技术比传统方法更有效地识别这些位点。这种方法有助于理解RNA甲基化的功能意义及其在各种生物过程中的作用 (Nazari et al., 2019)。

在干细胞分化中的意义研究表明,像m6A这样的修饰在哺乳动物胚胎干细胞分化中起着至关重要的作用。目标基因上m6A的消除可能会影响干细胞向特定谱系的分化,表明RNA修饰在干细胞生物学和潜在的治疗应用中的重要性 (Batista et al., 2014)。

诱导低温状态已经探讨了N6-环己基腺苷激活A1腺苷受体(A1AR)的能力,用于诱导非冬眠哺乳动物进入类似冬眠的低温状态。这项研究表明了在人类中诱导低温状态的潜在治疗应用,例如在手术期间或在创伤性损伤后保护器官功能 (Tupone et al., 2013)。

安全和危害

未来方向

N6-methyladenine (m6A) mRNA modification, which is the most abundant form of post-transcriptional RNA modification in mammals, has been demonstrated to exert critical molecular functions in modulating RNA maturation, localization, translation, and metabolism . Cumulative findings indicate that m6A methylation plays a crucial part in neurogenesis and glioma pathogenesis . These findings suggest that A1AR agonists such as N6-Cyclohexyladenosine could potentially be potent neuroprotective agents against neuroinflammation . They also shed light on possible future directions for the application of hypothermia-based therapies in the treatment of sepsis and other neuroinflammatory conditions .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBULDQSDUXAPJ-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Cyclohexyladenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine](/img/structure/B1676816.png)

![(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676817.png)

![4-Methoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B1676822.png)

![3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)